2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIYGQVCFJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenylmethyl sulfide: This step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorophenylmethyl sulfide.
Synthesis of the furan-2-carbonyl chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to produce furan-2-carbonyl chloride.
Formation of the imidazole ring: The final step involves the cyclization reaction between 4-fluorophenylmethyl sulfide and furan-2-carbonyl chloride in the presence of an appropriate base to form the desired imidazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives possess significant biological activities, which may extend to 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole. Potential areas of exploration include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : The structural similarities with known anticancer agents suggest potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Imidazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique pharmacological profile of this compound. The following table summarizes notable compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-3-methylimidazolium | Imidazole ring with fluorophenyl | Antimicrobial |
| 2-(methylthio)-1H-imidazole | Methylthio group instead of sulfanyl | Anticancer |
| 4-(trifluoromethyl)imidazole | Trifluoromethyl substituent | Antifungal |
| This compound | Furan carbonyl and sulfanyl groups | Potentially anticancer and anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan and imidazole rings can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Substituted Analogs
- 2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole (): This analog replaces the furan-2-carbonyl group with a nitrobenzenesulfonyl group. The chlorophenylthio group may confer distinct receptor selectivity compared to the fluorophenylthio group in the target compound .
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ():
Lacking the furan-2-carbonyl group, this compound shows simplified pharmacology. The 2-chlorophenyl substituent may sterically hinder interactions with hydrophobic binding pockets compared to the 4-fluorophenyl group .
Furan/Carbonyl-Substituted Analogs
- 2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole ():
The benzofuran substituent provides extended π-conjugation, enhancing fluorescence properties. However, the absence of a sulfanyl group limits its utility in thiol-mediated biological interactions .
Pharmacological Profiles
Adrenoceptor and Imidazoline Receptor Ligands
- BRL44408 (): A selective α2A-adrenoceptor antagonist with a 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]isoindole structure. The target compound’s furan carbonyl may reduce α2-adrenoceptor affinity compared to BRL44408’s isoindole moiety .
- Metrazoline (): Exhibits sub-nanomolar affinity for imidazoline-I2 binding sites (Ki = 0.37 nM). The target compound’s fluorophenylthio group could modulate similar interactions but requires empirical validation .
Anticancer and Antimicrobial Agents
2-DMPI ():
A MAO inhibitor with a 3,4-dimethoxyphenyl group. The target compound’s fluorophenyl group may enhance blood-brain barrier penetration, but its sulfanyl moiety could introduce off-target effects .4-Nitro-pyridine-N-oxide ():
A quorum-sensing inhibitor (active at 100 µM). The target compound’s furan carbonyl and fluorophenylthio groups may improve potency (e.g., IC50 < 56 µM observed in related analogs) .
Structural and Conformational Comparisons
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole ():
The methoxyphenyl group induces a dihedral angle of 76.46° with the imidazole ring, reducing planarity. In contrast, the target compound’s furan carbonyl may adopt a more coplanar conformation, enhancing π-π stacking .MK017 ():
A 5-chloro-3-isopropyl-2-methylphenyl-substituted dihydroimidazole used in SUI therapy. The bulkier substituents in MK017 may limit membrane permeability compared to the target compound’s fluorophenylthio group .
Key Findings and Implications
- The fluorophenylthio group in the target compound may enhance lipophilicity and receptor binding compared to chlorophenyl or methoxyphenyl analogs.
- The furan-2-carbonyl moiety could improve electronic interactions in enzymatic pockets, though its steric effects require further study.
- Structural analogs with nitro or methanesulfonamide groups (e.g., ) highlight the importance of electron-withdrawing substituents in modulating activity.
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a furan-2-carbonyl group and a sulfanyl moiety linked to a 4-fluorophenyl group, suggesting potential for diverse biological activities. The following sections will explore its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This synthetic route can be optimized for industrial production by selecting appropriate solvents and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The presence of the sulfanyl group in This compound may enhance its activity against various pathogens. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell walls or inhibit essential enzymatic functions .
Anticancer Potential
Imidazole derivatives are also recognized for their anticancer activities. The structural components of This compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. Preliminary studies on similar compounds suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against various cancer cell lines .
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For example, related imidazole compounds have been identified as positive allosteric modulators of GABA-A receptors, which could suggest a similar potential for this compound .
Q & A
Q. How can researchers reconcile conflicting toxicity profiles for structurally similar imidazoles?
- Approach : Conduct in silico toxicity prediction (e.g., ProTox-II) followed by in vitro assays (e.g., Ames test). For example, 1-(4-fluorophenyl)ethylamine analogs showed low mutagenicity (Class 5, OECD 471), while nitrophenyl derivatives were mutagenic .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
